molecular formula C7H8Br2N2O B13713799 2-[(3,5-Dibromo-2-pyridyl)amino]ethanol

2-[(3,5-Dibromo-2-pyridyl)amino]ethanol

Cat. No.: B13713799
M. Wt: 295.96 g/mol
InChI Key: FQJBJZUHOMSBDV-UHFFFAOYSA-N
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Description

2-[(3,5-Dibromo-2-pyridyl)amino]ethanol is a chemical compound of significant interest in research and development, particularly in the fields of medicinal chemistry and organic synthesis. It belongs to a class of compounds characterized by an ethanolamine group linked to a halogenated pyridine ring; this structural motif is found in various compounds with documented research applications, such as other bromo-pyridinyl ethanolamines . The presence of both bromine atoms and the 2-aminoethanol substituent on the pyridine ring makes it a valuable synthon or building block for the preparation of more complex molecules. Researchers utilize this compound and its structural analogs in projects aimed at developing new nitrogen-containing heterocycles, which are core structural elements in many approved antibacterial drugs and other active pharmaceutical ingredients (APIs) . The bromine atoms serve as excellent leaving groups or sites for further functionalization via metal-catalyzed cross-coupling reactions, allowing for the creation of diverse chemical libraries for biological screening. Its mechanism of action in research settings is highly dependent on the final target molecule. As part of ongoing studies into nitrogen heterocycles, compounds like this are investigated for their potential to interact with biological receptors and enzymes, contributing to the urgent development of new therapeutic agents against drug-resistant bacteria . This product is intended for research purposes as a chemical intermediate or standard in analytical applications. It is supplied with high-quality standards to ensure consistent performance in laboratory settings. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C7H8Br2N2O

Molecular Weight

295.96 g/mol

IUPAC Name

2-[(3,5-dibromopyridin-2-yl)amino]ethanol

InChI

InChI=1S/C7H8Br2N2O/c8-5-3-6(9)7(11-4-5)10-1-2-12/h3-4,12H,1-2H2,(H,10,11)

InChI Key

FQJBJZUHOMSBDV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)NCCO)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-[(3,5-Dibromo-2-pyridyl)amino]ethanol

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach:

  • Step 1: Preparation of dibrominated pyridine intermediates, specifically 3,5-dibromo-2-aminopyridine or related derivatives.
  • Step 2: Introduction of the aminoethanol moiety via nucleophilic substitution or reductive amination.
  • Step 3: Purification and isolation of the final product.

Detailed Synthetic Routes

Bromination and Amination of Pyridine Derivatives

One effective method begins with the bromination of 2-aminopyridine or its derivatives to selectively install bromine atoms at the 3 and 5 positions. A patent describes a process involving:

  • Acetylation of 2-aminopyridine with acetic anhydride under reflux.
  • Controlled bromination with liquid bromine at 45–55 °C.
  • Subsequent base treatment to precipitate 2-amino-5-bromopyridine.
  • Diazotization in the presence of cuprous bromide catalyst and sodium nitrate at low temperature (-5 to 15 °C) to yield 2,5-dibromopyridine.

This intermediate can then be further functionalized to the 3,5-dibromo isomer or related derivatives as required.

Synthesis of 3,5-Dibromo-2-aminobenzaldehyde Intermediate

A closely related intermediate, 3,5-dibromo-2-aminobenzaldehyde, can be synthesized by:

  • Reacting methyl 2-aminobenzoate with tribromo-N-methyl-N-butylimidazole under heating (60 ± 2 °C) to achieve bromination.
  • Reduction with sodium borohydride in absolute ethanol at low temperature (0–5 °C) for 8–10 hours.
  • Extraction, drying, and crystallization steps yield the dibrominated aminobenzaldehyde intermediate.

Though this example is for a benzaldehyde derivative, the approach highlights the utility of controlled bromination and reduction steps applicable to pyridine systems.

Coupling with Ethanolamine

The aminoethanol moiety is introduced typically by nucleophilic substitution or reductive amination of the dibromoaminopyridine intermediate with ethanolamine or its derivatives. This step forms the this compound structure.

  • The amino group on the pyridine acts as a nucleophile to attach the ethanol side chain.
  • Reaction conditions are controlled to prevent over-substitution or side reactions.
  • Purification involves crystallization or chromatographic techniques to isolate the pure compound.

Comparative Data Table of Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Bromination of 2-aminopyridine 2-aminopyridine, acetic anhydride, Br2 45–55 2–3 High Controlled addition of bromine
Diazotization & bromination NaNO2, CuBr catalyst, HBr, NaNO3 -5 to 15 2–5 High Low temperature to control substitution
Reduction of brominated ester NaBH4 in absolute ethanol 0–5 8–10 High Slow addition, temperature control
Aminoethanol coupling Ethanolamine or derivative, base catalyst Ambient to 60 Variable Moderate Nucleophilic substitution step

Research Findings and Considerations

  • Selectivity: The bromination steps require careful control of temperature and reagent addition to achieve selective dibromination at the 3 and 5 positions without over-bromination or substitution at undesired sites.

  • Yield Optimization: Using tribromo-N-methyl-N-butylimidazole as a brominating agent improves yield and process control compared to elemental bromine alone.

  • Reduction Conditions: Sodium borohydride reduction at low temperatures prevents side reactions and degradation of sensitive intermediates.

  • Industrial Feasibility: The described methods have been optimized for scalability, with simple reaction setups and straightforward purification, making them suitable for industrial production.

  • Purity: Crystallization from ethyl acetate and decolorization steps ensure high purity of the final compound, critical for pharmaceutical or fine chemical applications.

Chemical Reactions Analysis

Types of Reactions

MFCD26883364 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: MFCD26883364 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving MFCD26883364 often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound.

Scientific Research Applications

MFCD26883364 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use in drug development.

    Medicine: MFCD26883364 is investigated for its therapeutic potential in treating various diseases, owing to its unique molecular properties.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD26883364 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and thereby influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 2. Substituent Effects on Properties

Substituent Electronic Effect Hydrophobicity Biological Relevance
Bromine (Br) Electron-withdrawing High Halogen bonding, kinase inhibition
Hydroxyl (OH) Electron-donating Moderate Hydrogen bonding, enzyme inhibition
Methoxy (OCH₃) Electron-donating Moderate Solubility enhancement

Q & A

Q. What are the optimal synthetic routes for 2-[(3,5-Dibromo-2-pyridyl)amino]ethanol, and how can reaction yields be maximized?

The synthesis typically involves nucleophilic substitution between 3,5-dibromo-2-aminopyridine and bromoethanol derivatives. A method adapted from related pyridyl-aminoethanol syntheses includes refluxing the amine precursor with bromoethanol in a polar aprotic solvent (e.g., DMF) under inert gas, followed by purification via column chromatography . Key parameters for yield optimization include stoichiometric ratios (e.g., 1:1.2 amine to bromoethanol), temperature control (80–100°C), and catalyst use (e.g., K₂CO₃). Impurities often arise from incomplete substitution or side reactions; TLC monitoring at intermediate stages is recommended.

Q. How can the purity and structural integrity of this compound be validated?

Characterization should combine spectroscopic and crystallographic methods:

  • NMR : ¹H and ¹³C NMR to confirm the pyridyl ring substitution pattern and ethanolamine linkage. For example, the NH proton in the ethanolamine moiety typically appears as a broad singlet near δ 5.5–6.0 ppm .
  • X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry or hydrogen bonding. SHELX programs are robust for small-molecule crystallography, even with heavy atoms like bromine .
  • Elemental analysis : Validate Br content (expected ~45% by mass).

Q. What solvents and conditions are suitable for stabilizing this compound in experimental setups?

The compound is moderately polar and soluble in DMSO, DMF, and ethanol. Stability tests suggest storage at –20°C under nitrogen to prevent degradation via bromine displacement or oxidation. Avoid aqueous solutions at high pH (>9), as the ethanolamine group may undergo hydrolysis .

Advanced Research Questions

Q. How does this compound interact with transition metals in coordination chemistry?

The pyridyl nitrogen and ethanolamine oxygen act as donor sites, forming complexes with metals like Cu(II) or Zn(II). A study on analogous nitro-pyridyl-aminoethanol compounds showed square-planar geometries with Cu(II), validated by UV-Vis (d-d transitions ~600 nm) and cyclic voltammetry (quasi-reversible redox peaks) . For this compound, computational modeling (DFT) could predict ligand field strength and spin states. Experimental validation via X-ray absorption spectroscopy (XAS) is advised .

Q. What contradictions exist in reported biological activities of halogenated pyridyl-aminoethanol derivatives, and how can they be resolved?

Discrepancies in enzyme inhibition data (e.g., tyrosinase vs. kinase activity) may arise from assay conditions or substituent effects. For example, bromine’s electron-withdrawing nature could enhance binding to hydrophobic enzyme pockets but reduce solubility. To resolve contradictions:

  • Dose-response curves : Test across a wide concentration range (nM–mM).
  • Molecular docking : Compare binding poses in CDK2 (as in related dibromophenyl-propenones) versus tyrosinase .
  • Meta-analysis : Cross-reference PubChem bioassay data with in-house results, adjusting for solvent artifacts .

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Quantum mechanical calculations (e.g., Gaussian09 with B3LYP/6-311+G**) can map electron density on the pyridyl ring. Bromine at C3 and C5 positions deactivates the ring, making C2-amine less reactive. However, the ethanolamine group may facilitate NAS at C6 via hydrogen-bond stabilization of transition states. Experimental validation using isotopic labeling (e.g., ¹⁵N) or kinetic studies (Eyring plots) is critical .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducible bioassays?

  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress.
  • Design of experiments (DoE) : Optimize variables (temperature, catalyst loading) via response surface methodology.
  • Quality control : Implement HPLC with a C18 column (acetonitrile/water gradient) to ensure purity >98% .

Methodological Notes

  • Crystallographic refinement : SHELXL’s constraint-based approach is preferred for handling bromine’s high electron density and anisotropic displacement parameters .
  • Contradiction analysis : Apply triangulation by cross-validating spectral data, computational models, and bioassay results to resolve inconsistencies .

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